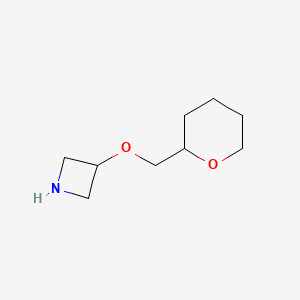

3-(Oxan-2-ylmethoxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-(oxan-2-ylmethoxy)azetidine |

InChI |

InChI=1S/C9H17NO2/c1-2-4-11-8(3-1)7-12-9-5-10-6-9/h8-10H,1-7H2 |

InChI Key |

UDEZRMROFVZVHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)COC2CNC2 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 3 Oxan 2 Ylmethoxy Azetidine Structure and Reactivity

Quantum Chemical Methods for Electronic Structure and Stability Analysis

Quantum chemical methods are indispensable tools for elucidating the electronic structure and stability of molecules. wavefun.com These methods, ranging from semi-empirical to high-level ab initio calculations, provide insights into molecular properties that are often difficult to probe experimentally. nih.gov For a molecule like 3-(Oxan-2-ylmethoxy)azetidine , these computational approaches can predict its geometry, electronic distribution, and relative stability. rsc.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure and reaction mechanisms of organic molecules due to its balance of computational cost and accuracy. scispace.com In the context of azetidine (B1206935) chemistry, DFT studies have been instrumental in understanding the mechanisms of their formation and ring-opening reactions. frontiersin.orgnih.gov For This compound , DFT calculations can be employed to model various synthetic routes, such as the intramolecular cyclization of an appropriate amino alcohol precursor. frontiersin.orgnih.gov

DFT studies allow for the mapping of potential energy surfaces, which helps in identifying the transition states and intermediates involved in a reaction. researchgate.net This is crucial for predicting the selectivity of a reaction, such as the regioselectivity in the ring-opening of the azetidine or the stereoselectivity of its formation. For instance, computational modeling can predict whether a nucleophilic attack is more likely to occur at the C2 or C4 position of the azetidine ring. ugent.be The electronic properties calculated through DFT, such as atomic charges and electrostatic potential maps, reveal the most electron-rich and electron-deficient sites in the molecule, thereby predicting its reactivity towards electrophiles and nucleophiles.

Illustrative DFT-calculated parameters for a model 3-alkoxyazetidine system are presented in Table 1. These values, while not specific to This compound , provide a reasonable approximation of the expected electronic properties.

Table 1: Illustrative DFT Calculated Electronic Properties for a Model 3-Alkoxyazetidine.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap (eV) | ~5.2 | Indicates moderate chemical reactivity. |

| Dipole Moment (Debye) | ~3.8 | Reflects the overall polarity of the molecule. |

| Charge on Azetidine Nitrogen (e) | -0.32 | Suggests a nucleophilic character. |

| Charge on Ether Oxygen (e) | -0.28 | Indicates another potential site for protonation or electrophilic attack. |

Analysis of Frontier Molecular Orbitals in Azetidine Formation

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. mit.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy and symmetry of these orbitals govern the interactions between reacting molecules. ugent.be

In the synthesis of azetidines, FMO analysis can be used to understand the cycloaddition reactions that form the four-membered ring. mit.eduresearchgate.net For example, in a [2+2] photocycloaddition, the interaction between the HOMO of one reactant and the LUMO of the other upon photoexcitation determines the feasibility and stereochemical outcome of the reaction. mit.edu Computational models that calculate the energies and spatial distributions of the HOMO and LUMO can predict which substrates are likely to react and form the azetidine ring. mit.edu For This compound , FMO analysis would be crucial in designing a synthetic strategy, particularly if it involves cycloaddition or pericyclic reactions. The substituent at the 3-position, the oxanylmethoxy group, can influence the energy levels of the azetidine's frontier orbitals, thereby modulating its reactivity. smolecule.com

Conformational Analysis of Coupled Azetidine and Oxane Ring Systems

Influence of Ring Strain and Substituents on Molecular Geometry and Flexibility

The azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol, which forces it to adopt a puckered, non-planar conformation to alleviate some of this strain. The degree of puckering can be influenced by the substituents on the ring. researchgate.netcapes.gov.br In This compound , the bulky oxanylmethoxy group at the 3-position is expected to have a significant impact on the puckering of the azetidine ring. researchgate.net

The oxane ring, in contrast, is relatively strain-free and typically adopts a stable chair conformation. mdpi.com However, the presence of the substituent at the 2-position can lead to different chair conformers (axial vs. equatorial), with the equatorial position generally being more stable to minimize steric interactions. The interplay between the puckered azetidine and the chair-like oxane, connected by a flexible ether linkage, results in a complex conformational landscape.

Investigation of Preferred Conformations and Energy Minima

Computational methods, particularly molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of This compound and identify its low-energy conformations. nih.gov By systematically rotating the bonds of the molecule and calculating the energy of each conformation, a set of stable structures (energy minima) can be determined.

For This compound , several key torsional angles would be investigated, including the puckering of the azetidine ring, the conformation of the oxane ring, and the rotation around the C-O and O-C bonds of the ether linkage. The relative energies of the different conformers would be calculated to determine the most populated states at a given temperature. It is anticipated that the most stable conformer would feature the oxanylmethoxy group in a pseudo-equatorial position on the puckered azetidine ring and the substituent on the oxane ring also in an equatorial position to minimize steric hindrance.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound.

| Conformer Description | Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Global Minimum | 0.00 | Azetidine (puckered, equatorial substituent), Oxane (chair, equatorial linkage) |

| Conformer 2 | +1.5 | Azetidine (puckered, axial substituent), Oxane (chair, equatorial linkage) |

| Conformer 3 | +3.2 | Azetidine (puckered, equatorial substituent), Oxane (twist-boat) |

| Conformer 4 | +5.0 | Azetidine (planar transition state), Oxane (chair, equatorial linkage) |

Transition State Modeling and Reaction Pathway Elucidation

Understanding the mechanism of a chemical reaction requires the characterization of the transition state, which is the highest energy point along the reaction coordinate. chemrxiv.org Transition state modeling involves locating the geometry and energy of the transition state structure using quantum chemical methods. nih.gov This information is crucial for calculating the activation energy of a reaction, which in turn determines the reaction rate. researchgate.net

For reactions involving This compound , such as its synthesis or subsequent functionalization, transition state modeling can provide a detailed picture of the reaction pathway. frontiersin.orgnih.gov For example, in a nucleophilic substitution reaction at the azetidine ring, computational chemists can model the approach of the nucleophile, the breaking of the existing bond, and the formation of the new bond. ugent.be By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. nih.gov

The elucidation of the reaction pathway also involves identifying any intermediates that may be formed during the reaction. researchgate.net These intermediates correspond to local minima on the potential energy surface. By mapping out the entire reaction pathway, from reactants to products, including all transition states and intermediates, a comprehensive understanding of the reaction's kinetics and thermodynamics can be achieved. frontiersin.orgnih.gov

Predictive Models for Reaction Outcomes and Yields in Azetidine Synthesis

The synthesis of the azetidine ring, a strained four-membered heterocycle, presents significant synthetic challenges. mit.edu Computational models are increasingly being employed to overcome these difficulties by predicting reaction outcomes and optimizing yields. These models range from quantum chemical calculations to machine learning algorithms trained on reaction data.

Researchers have successfully used computational models to predict the feasibility of photocatalyzed reactions that form azetidines from alkenes and oximes. mit.edu By calculating frontier orbital energies for a series of reactants, models can quickly predict which pairs will react to form the desired azetidine ring. mit.edu These predictions, which can be made in seconds, have been shown to be largely accurate when tested experimentally, significantly broadening the known accessible range of substrates for azetidine synthesis. mit.edu

Machine learning (ML) models represent another frontier in predicting reaction outcomes. researchgate.net ML strategies are being developed to function effectively even with the "low-data" scenarios often encountered in novel reaction development. researchgate.net Techniques like deep kernel learning can combine the feature-learning capabilities of neural networks with the uncertainty quantification of Gaussian processes to deliver high predictive performance across different input representations. researchgate.net For azetidine synthesis, these models can be trained on existing reaction data to predict how different substrates, catalysts, and conditions will influence the yield and stereoselectivity of a desired transformation. For instance, in the Staudinger synthesis of β-lactams (azetidin-2-ones), the reaction outcomes are heavily influenced by the substituents on the ketene, a factor that can be modeled and predicted. mdpi.com

Table 1: Computational Prediction of Alkene-Oxime Reactivity for Azetidine Synthesis This table is a representative example based on findings where computational models were used to predict reaction success.

| Reactant 1 (Alkene) | Reactant 2 (Oxime) | Computationally Predicted Outcome | Experimental Result | Reference |

|---|---|---|---|---|

| Styrene | Benzophenone Oxime | Reaction Predicted | Successful Azetidine Formation | mit.edu |

| 1-Octene | Acetone Oxime | Reaction Not Predicted | No Reaction | mit.edu |

| Indene | Cyclohexanone Oxime | Reaction Predicted | Successful Azetidine Formation | mit.edu |

Catalytic Effects on Transition State Structures and Energetics

Computational studies, particularly those using Density Functional Theory (DFT), are crucial for elucidating the role of catalysts in azetidine synthesis. By modeling the transition states of catalyzed reactions, researchers can understand the origins of selectivity and reactivity.

In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational studies revealed the source of regioselectivity. frontiersin.orgnih.gov Calculations showed that without the catalyst, the transition state energy for forming a five-membered pyrrolidine (B122466) ring is lower than for the four-membered azetidine ring. frontiersin.orgnih.gov However, when the lanthanum catalyst is included in the model, complexation with the substrate reverses this preference, lowering the transition state energy for azetidine formation. This finding, consistent with experimental results, suggests that lanthanum complexes are key to controlling the reaction's regioselectivity. frontiersin.orgnih.gov

Similarly, computational investigations have been vital in understanding palladium-catalyzed cross-coupling reactions to form azetidines. DFT calculations of the transition states in the ring-opening of aziridines showed that the reaction proceeds via an Sₙ2-type mechanism, explaining the observed stereoinversion. acs.org The models also correctly predicted the regioselectivity of the reaction, which was governed by non-covalent interactions between the substrate and the palladium catalyst complex. acs.org

Table 2: DFT Calculated Energy Barriers in Catalyzed Azetidine Synthesis This table illustrates how computational chemistry quantifies the effect of catalysts on reaction pathways, based on reported research methodologies.

| Reaction | Catalyst | Pathway | Calculated Free Energy Barrier (kcal/mol) | Predicted Outcome | Reference |

|---|---|---|---|---|---|

| Intramolecular Aminolysis of cis-Epoxy Amine | None | Azetidine Formation | Higher Energy | Pyrrolidine Favored | nih.gov |

| Intramolecular Aminolysis of cis-Epoxy Amine | None | Pyrrolidine Formation | Lower Energy | Pyrrolidine Favored | nih.gov |

| Intramolecular Aminolysis of cis-Epoxy Amine | La(OTf)₃ | Azetidine Formation | Lower Energy | Azetidine Favored | nih.gov |

| Intramolecular Aminolysis of cis-Epoxy Amine | La(OTf)₃ | Pyrrolidine Formation | Higher Energy | Azetidine Favored | nih.gov |

Molecular Dynamics Simulations for Dynamic Structural Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For azetidine derivatives, MD simulations are particularly useful for understanding their conformational flexibility and interactions with biological macromolecules, such as proteins. dergipark.org.trresearchgate.net

In the context of drug design, MD simulations can assess the stability of a ligand-protein complex. For example, a study on novel azetidin-2-one (B1220530) derivatives designed as potential enzyme inhibitors used MD simulations to validate the docking results. dergipark.org.trresearchgate.net The simulations, run for periods up to 90 nanoseconds, confirmed that the proposed compounds formed stable complexes with the target protein. researchgate.net Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A low and stable RMSD for the ligand-receptor complex suggests a stable binding mode, while the RMSF can indicate which parts of the protein and ligand are more flexible or rigid upon binding. researchgate.netscribd.com Such simulations are critical for confirming that a computationally designed molecule maintains its intended binding orientation. researchgate.net

Application of Computational Methods in Guiding De Novo Synthesis Design

Computational methods are at the heart of de novo design, where novel molecular structures are created from scratch to meet specific functional criteria. nih.govopenmedicinalchemistryjournal.com This approach is highly relevant for the synthesis of new azetidine-containing compounds.

The process often begins with identifying a biological target and using computational tools to design fragments or entire molecules that are predicted to bind effectively to a site of interest. nih.gov For instance, a de novo design workflow might involve:

Fragment-based design : Identifying small molecular fragments that bind to pockets on a target protein.

Structure generation : Computationally "growing" or linking these fragments to create novel, larger molecules with high predicted affinity. openmedicinalchemistryjournal.com

Retrosynthesis prediction : Using ML models to predict plausible synthetic routes to these newly designed molecules. rsc.org

A powerful example of this approach was the de novo discovery of a novel azetidine-based catalyst. researchgate.net A generative model, guided by computational screening, identified azetidine scaffolds as promising catalysts for a specific reaction, a class of catalysts not previously used for that purpose. One of the computationally proposed azetidines was then successfully synthesized and experimentally verified to be significantly more active than a commonly used catalyst, marking a successful, fully in silico-to-experimental discovery. researchgate.net This highlights the power of computational methods not just to optimize existing reactions but to discover entirely new chemical entities and synthetic strategies. acs.orgresearchgate.net

Chemical Reactivity and Transformational Chemistry of 3 Oxan 2 Ylmethoxy Azetidine

Reactivity and Derivatization of the Oxane Moiety

The oxane (tetrahydropyran) ring is a saturated six-membered ether, which is significantly more stable and less reactive than the azetidine (B1206935) ring. rsc.org However, it is not entirely inert and can be functionalized under specific conditions. Derivatization of the oxane ring typically requires more forcing conditions or specific activation compared to the azetidine moiety.

Methods for the derivatization of tetrahydropyran (B127337) rings include:

Oxidative Biotransformations: Enzymatic systems can introduce hydroxyl groups at various positions on the tetrahydropyran ring, as demonstrated with related natural products. nih.gov

Ring-Closing Metathesis (RCM) Precursors: Functionalized tetrahydropyrans can be synthesized via RCM, and the resulting double bond can be further derivatized, for instance, through epoxidation followed by nucleophilic opening. acs.org

Cross-Coupling Reactions: Aryl-substituted tetrahydropyrans can undergo nickel-catalyzed ring-opening cross-coupling reactions with Grignard reagents to yield functionalized acyclic alcohols. escholarship.org

Derivatization via Acylating Agents: In some contexts, tetrahydropyran derivatives can be formed or modified using acylating agents like 4-methoxybenzoyl chloride. google.com

For 3-(Oxan-2-ylmethoxy)azetidine, direct functionalization of the oxane ring would likely require targeted strategies that can overcome its inherent stability, possibly involving C-H activation or radical-based reactions.

Selective Functionalization of the Oxane Ring (e.g., at C-2)

The oxane (tetrahydropyran) ring offers several positions for functionalization, with the C-2 position being particularly susceptible to reaction due to its proximity to the ring oxygen. Methodologies for the selective functionalization of tetrahydropyran rings often involve photoredox catalysis. For instance, a two-step iterative strategy has been developed for the dual functionalization of 4-bromo-tetrahydropyran at the C-2 and C-4 positions. This process begins with a metallaphotoredox decatungstate-mediated arylation at the C-2 position, followed by a subsequent coupling reaction at the C-4 position. princeton.edu This approach has been successfully applied to synthesize a variety of 2,4-diarylated and 2-aryl-4-alkyl adducts. princeton.edu

Another strategy involves a three-step iterative functionalization of 4-carboxymethyl-tetrahydropyran. The process starts with a nickel decatungstate-mediated arylation at the C-2 position. Following hydrolysis to the carboxylic acid, a photoredox-mediated coupling can introduce various motifs, including heteroaryls and trifluoromethyl groups, at the C-4 position. princeton.edu Similarly, 2,6-difunctionalized tetrahydropyran derivatives can be accessed from 2-carboxymethyl-tetrahydropyran through an analogous sequence of arylation, hydrolysis, and decarboxylative coupling. princeton.edu

Stereoselective synthesis of functionalized tetrahydropyran rings can be achieved through catalytic asymmetric hetero Diels-Alder reactions. nih.gov For further modification, stereoselective alkylation can be employed to establish quaternary stereocenters. For example, treatment of a silyl (B83357) ether precursor with MeLi followed by reaction with ethyl cyanoformate and subsequent alkylation with NaH and MeI can introduce a methyl group at the C-2 position with good diastereoselectivity. nih.gov

| Reaction Type | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) |

| C-2 Arylation | Metallaphotoredox decatungstate catalysis | 2-Aryl-4-bromotetrahydropyran | N/A |

| C-2 Arylation | Nickel decatungstate catalysis | 2-Aryl-4-carboxymethyl-tetrahydropyran | N/A |

| C-2 Methylation | 1. MeLi, -78 °C; 2. Ethyl cyanoformate; 3. NaH, MeI | 2-Methyl-functionalized tetrahydropyran | 6.6:1 |

Chemical Transformations Involving the Methoxy (B1213986) Linkage

The methoxy linkage, an ether bond, is generally stable but can be cleaved under acidic conditions. The cleavage of ethers with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) typically proceeds via an S\N2 or S\N1 mechanism. libretexts.org The first step involves the protonation of the ether oxygen, which creates a better leaving group. masterorganicchemistry.commasterorganicchemistry.com

For a primary ether, such as the methoxy linkage in this compound, the subsequent step is likely an S\N2 attack by a nucleophile at the less sterically hindered carbon. masterorganicchemistry.com In the case of cyclic ethers like tetrahydrofuran (B95107) (THF), which is analogous to the oxane ring, cleavage with strong acid leads to the opening of the ring. masterorganicchemistry.com For instance, reaction of THF with HI results in the formation of 4-iodobutan-1-ol. masterorganicchemistry.com

It is important to note that the cleavage of the aryl-O bond in aryl alkyl ethers is generally disfavored. masterorganicchemistry.com While the methoxy linkage in the title compound is not directly attached to an aryl group, the principle highlights the differential reactivity of C-O bonds based on their electronic environment. The cleavage of the C-O bond in the oxane ring of this compound would likely lead to the formation of a diol and a halogenated azetidine derivative, depending on the specific reagents and conditions used.

| Reactant | Reagents and Conditions | Products |

| Tetrahydrofuran | HI (strong acid) | 4-Iodobutan-1-ol |

| Diethyl ether | HI (strong acid) | Ethanol and Ethyl iodide |

| Phenyl methyl ether | HI (strong acid) | Phenol and Methyl iodide |

Cross-Coupling and Other Metal-Catalyzed Transformations for Further Molecular Diversification

The azetidine ring in this compound is a versatile scaffold for cross-coupling reactions, enabling the introduction of a wide range of substituents. wikipedia.org Palladium-catalyzed cross-coupling reactions are particularly prevalent. For example, the Suzuki-Miyaura cross-coupling of potassium alkenyltrifluoroborates with aryl and heteroaryl halides can be used to form C-C bonds, and these reactions are often tolerant of various functional groups. organic-chemistry.org

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool, especially for the coupling of tertiary alkyl nucleophiles with aryl bromides. ustc.edu.cn The choice of metal catalyst can be crucial; for instance, while palladium-based catalysts are common, first-row transition metals like nickel are often more efficient for substrates such as esters, amides, and ethers. nih.gov

Iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has been shown to be effective for introducing aryl, heteroaryl, vinyl, and alkyl groups. tum.de Furthermore, rhodium-catalyzed directed C-H activation and alkylation of azoles with alkenes demonstrate the potential for functionalizing related heterocyclic systems. mdpi.com

| Coupling Type | Catalyst System | Coupling Partners |

| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | Potassium alkenyltrifluoroborates and Aryl/Heteroaryl halides |

| Kumada | Nickel or Palladium complexes | Grignard reagents and Organic halides |

| Iron-Catalyzed | Iron catalyst | 3-Iodoazetidines and Grignard reagents |

| Heck | Palladium catalyst | Organohalide and Alkene |

| Sonogashira | Palladium and Copper catalysts | Organohalide and Terminal alkyne |

Regioselective and Stereoselective Functionalization Strategies

The development of regioselective and stereoselective functionalization methods is crucial for accessing specific isomers of substituted this compound. For the azetidine ring, regioselective ring-opening reactions are influenced by the substituents present. magtech.com.cn In nucleophilic ring-opening reactions, the attack generally occurs at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn

Stereoselective synthesis of substituted azetidines can be achieved through various methods, including the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. rsc.orgnih.govresearchgate.net Visible light-enabled versions of this reaction have been developed to provide functionalized azetidines with high diastereoselectivity. nih.gov Furthermore, a one-pot strategy combining the preparation of strained organoboron species with a polar radical crossover has been shown to produce trisubstituted azetidines stereoselectively. chemrxiv.org

For the oxane ring, stereoselective synthesis of 2,6-trans-tetrahydropyrans can be accomplished using a palladium-catalyzed oxidative Heck redox-relay strategy from an enantiopure dihydropyranyl alcohol. acs.org The Prins cyclization is another powerful method for the stereoselective synthesis of the tetrahydropyran skeleton with various substituents. beilstein-journals.org

| Heterocycle | Strategy | Key Features |

| Azetidine | Regioselective Ring-Opening | Controlled by electronic and steric effects of substituents. magtech.com.cn |

| Azetidine | Aza Paternò-Büchi Reaction | [2+2] photocycloaddition for stereoselective synthesis. rsc.orgnih.govresearchgate.net |

| Azetidine | Polar Radical Crossover | One-pot stereoselective synthesis of trisubstituted azetidines. chemrxiv.org |

| Oxane | Heck Redox-Relay | Stereoselective synthesis of 2,6-trans-tetrahydropyrans. acs.org |

| Oxane | Prins Cyclization | Stereoselective construction of the tetrahydropyran skeleton. beilstein-journals.org |

Role of 3 Oxan 2 Ylmethoxy Azetidine in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

Azetidines are highly valued as building blocks in organic synthesis due to their unique structural features and reactivity. nih.govmdpi.com Their strained four-membered ring makes them versatile intermediates for constructing more complex molecular frameworks. nih.gov

Precursor for Multi-Heterocyclic Systems

The synthesis of molecules containing multiple heterocyclic rings is a significant area of medicinal chemistry and drug discovery. Azetidine (B1206935) derivatives serve as key starting materials in reactions designed to build these complex structures. Methodologies such as the aza-Michael addition allow for the coupling of azetidines with other NH-heterocycles. nih.govnih.gov Furthermore, reactions like the Suzuki-Miyaura cross-coupling can be employed to link azetidine-containing fragments with other heterocyclic systems, such as pyrazoles, to create novel, diversified molecular entities. nih.govresearchgate.net For instance, azetidinols have been used in ruthenium-catalyzed oxidative alkynylation to form ynones, which are then condensed to yield azetidine-bearing pyrazoles and pyrimidines. nih.gov

Table 1: Representative Reactions for Synthesizing Multi-Heterocyclic Systems from Azetidine Precursors

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Aza-Michael Addition | Azetidine derivative, NH-heterocycle | Substituted biazetidine or other N-linked heterocycles |

| Suzuki-Miyaura Coupling | Bromo-pyrazole-azetidine hybrid, Boronic acid | Aryl-substituted pyrazole-azetidine |

Application as Chiral Auxiliaries and Templates in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While various chiral molecules are used for this purpose, specific azetidine derivatives have been developed to act as such auxiliaries. For example, optically active azetidine-2,4-dicarboxylic acids have been synthesized using (S)-1-phenylethylamine as a chiral auxiliary, and these products themselves have the potential to serve as chiral auxiliaries in subsequent reactions. rsc.org The rigid, C2-symmetric structure of certain disubstituted azetidines makes them effective templates for controlling facial selectivity in asymmetric alkylation reactions. rsc.org In other strategies, chiral auxiliaries like (R)-t-butanesulfinamide are used to synthesize chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Synthesis of Novel Chemical Entities and Chemical Probes

The azetidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.com Its derivatives are frequently used to synthesize novel chemical entities with potential therapeutic applications. The development of efficient synthetic routes, such as intermolecular sp3-C–H amination, allows for the creation of diverse and densely functionalized azetidines. nsf.gov These scaffolds can be elaborated into fused, bridged, and spirocyclic ring systems to generate libraries of lead-like molecules for drug discovery programs, particularly those targeting the central nervous system. nih.gov The synthesis of azetidine-2-one (β-lactam) derivatives is another major area, leading to compounds with a wide range of biological activities, including antibacterial and antioxidant properties. jmchemsci.com

Exploration in Materials Science Applications

The application of azetidine derivatives in materials science is an emerging field. The unique structural and electronic properties of these heterocycles can be harnessed for the "material design" of new functional materials. semanticscholar.org While specific applications for 3-(Oxan-2-ylmethoxy)azetidine are not documented, the broader class of nitrogen heterocycles is explored for creating thermostable components of functional organic materials. The inherent stability and defined stereochemistry of the azetidine ring make it an attractive component for building ordered molecular architectures, which is a fundamental aspect of materials science.

Future Perspectives and Emerging Research Avenues for 3 Oxan 2 Ylmethoxy Azetidine

Development of Green and Sustainable Synthetic Routes

The future synthesis of 3-(Oxan-2-ylmethoxy)azetidine and its derivatives is increasingly geared towards environmentally benign methodologies that prioritize safety, efficiency, and waste reduction. Traditional multi-step syntheses are often resource-intensive and generate significant chemical waste. Green chemistry principles are driving innovation toward more sustainable alternatives.

Key emerging strategies include:

Photocatalysis: Utilizing visible light to drive chemical reactions offers a green alternative to heat-intensive methods. Photocatalytic dehydrogenative [2+2] cycloadditions, for instance, can form azetidine (B1206935) rings from simple amines and alkenes under mild, aerobic conditions. acs.org This approach could be adapted to construct the azetidine core of the target molecule using sustainable energy sources.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improves safety, and facilitates scalability. springerprofessional.debohrium.com For heterocyclic synthesis, flow reactors can enable the use of hazardous intermediates in a controlled manner and allow for multi-step reactions to be "telescoped" without isolating intermediates, significantly reducing solvent use and waste. uc.ptdurham.ac.uk A mixed flow-batch approach using green solvents like cyclopentyl methyl ether (CPME) has been successfully applied to the synthesis of related strained heterocycles like aziridines. beilstein-journals.org

Hydrotropic Solutions: Using aqueous hydrotropic solutions, such as sodium p-toluenesulfonate (NaPTS), can replace volatile organic compounds (VOCs) as reaction media. researchgate.net These non-toxic, reusable media have been used for the synthesis of oxazine (B8389632) derivatives and represent a promising sustainable strategy for reactions involving the oxane portion of the molecule. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Heterocycle Synthesis

| Feature | Traditional Batch Synthesis | Green and Sustainable Routes |

|---|---|---|

| Energy Source | Often requires high heat, fossil fuel dependent. | Visible light (photocatalysis), lower temperatures. |

| Solvents | Typically uses volatile organic compounds (VOCs). | Green solvents (e.g., CPME), aqueous hydrotropic solutions, or solvent-free conditions. |

| Efficiency | Can be multi-step with purification at each stage, leading to lower overall yield. | Higher yields, multi-step reactions in one pot or flow system. springerprofessional.de |

| Safety | Handling of hazardous reagents and intermediates on a large scale can be risky. | Improved safety through microreactors, in-situ generation of reactive species. bohrium.com |

| Waste | Generates significant chemical waste from solvents and byproducts. | Reduced waste (higher atom economy), catalyst and solvent recycling. mdpi.com |

High-Throughput Synthesis and Automated Platforms in Azetidine Chemistry

To explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) and automated platforms are becoming indispensable. These technologies allow for the rapid creation of large libraries of analogous compounds, which can then be screened for desired biological or material properties.

Future research in this area will likely involve:

Automated Flow Synthesis: Combining the benefits of flow chemistry with robotics enables the automated synthesis of compound libraries. durham.ac.uk By programming different starting materials and reagents to be pumped through a reactor system, hundreds or thousands of unique derivatives can be synthesized in a short period.

Solid-Phase Synthesis: Attaching the initial building block to a solid support (resin) allows for the sequential addition of reagents and easy purification by simple washing. This technique has been used to create a 1,976-membered library of spirocyclic azetidines. nih.gov

High-Throughput Analysis: The rapid generation of compounds must be matched by rapid analysis. The integration of mass spectrometry-based techniques directly with automated synthesis platforms allows for real-time reaction monitoring and characterization of library members, enabling thousands of experiments to be conducted in a single day. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The structural complexity of this compound, which contains multiple stereocenters, necessitates the use of advanced analytical techniques for unambiguous characterization. The precise determination of its three-dimensional structure is critical, as stereochemistry often dictates biological activity.

Key techniques for future studies include:

Advanced Nuclear Magnetic Resonance (NMR): While standard 1H and 13C NMR are routine, more sophisticated 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for determining the relative stereochemistry of the azetidine and oxane rings. ipb.pt For chiral molecules, the use of chiral solvating agents or 19F NMR-based chemosensing with chiral palladium probes can be used to determine enantiomeric excess and assign absolute stereochemistry without the need for crystalline material. nih.govacs.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem MS (MS/MS) experiments help elucidate the structure by analyzing characteristic fragmentation patterns of the azetidine and oxane rings, providing valuable information about their connectivity. scispace.comarkat-usa.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using chiral stationary phases are indispensable for separating enantiomers and diastereomers, allowing for the isolation and characterization of each individual stereoisomer.

Exploration of Novel Catalytic Systems for Azetidine and Oxane Functionalization

Developing new catalytic systems is paramount for both the efficient synthesis of the this compound core and its subsequent modification. Modern catalysis focuses on achieving high selectivity and functionalizing otherwise inert chemical bonds.

Emerging catalytic avenues include:

C–H Functionalization: This strategy aims to directly convert strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. benthamdirect.com Palladium-catalyzed C(sp3)–H arylation has been used to modify the unactivated 3-position of N-heterocycles. researchgate.net Such methods could be used to install diverse substituents on either the azetidine or oxane ring of the target molecule, rapidly generating structural diversity.

Photoredox Catalysis: In addition to its use in green synthesis, photoredox catalysis, often combined with another catalyst in a dual-catalytic system, enables novel transformations. thieme-connect.de For example, a dual copper/photoredox system can be used for the allylation of highly strained azabicyclo[1.1.0]butanes to form functionalized azetidines. thieme-connect.de

Organocatalysis: The use of small, metal-free organic molecules as catalysts offers a sustainable and often highly enantioselective approach to synthesis. Organocatalysis has been used for the enantioselective α-chlorination of aldehydes, a key step in a protocol for synthesizing C2-functionalized azetidines. nih.gov

Table 2: Emerging Catalytic Systems for Heterocycle Modification

| Catalytic System | Transformation | Potential Application for this compound |

|---|---|---|

| Palladium/Aminoquinoline | Site-selective C–H arylation at unactivated positions. researchgate.net | Direct attachment of aryl groups to the azetidine or oxane rings. |

| Iridium or Ruthenium Photocatalyst | Visible-light-mediated [2+2] photocycloadditions. nih.gov | Formation of the core azetidine ring from alkene and oxime precursors. |

| Copper/Photoredox Dual Catalysis | Strain-release functionalization of azabicyclobutanes. thieme-connect.de | A novel synthetic route to highly substituted azetidine cores. |

| Rhodium Catalysis | C–C bond functionalization of α-hydroxy-β-lactams. acs.orgnih.gov | Synthesis of N-fused bicyclic systems starting from azetidine derivatives. |

| Chiral Proline Derivatives (Organocatalysis) | Enantioselective α-functionalization of aldehydes/ketones. nih.gov | Enantioselective synthesis of chiral precursors for the azetidine ring. |

Computational Design and Prediction of Next-Generation Azetidine-Oxane Hybrid Structures

In silico methods are transforming chemical research by allowing scientists to design and evaluate molecules computationally before committing resources to their synthesis. For a scaffold like this compound, computational chemistry can guide the development of new analogs with enhanced potency, selectivity, and favorable drug-like properties.

Future research will heavily rely on:

Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. It can be used to screen virtual libraries of azetidine-oxane derivatives to identify those with the highest predicted binding affinity, guiding synthetic efforts. nih.govvistas.ac.in

ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. By calculating parameters like solubility, permeability, and metabolic stability in silico, researchers can prioritize compounds that are more likely to become successful drugs. nih.govresearchgate.net

Quantum Mechanics (QM) for Reaction Prediction: Computational models are now being used to predict the feasibility and outcome of chemical reactions. Recent work has shown that such models can accurately predict which precursor molecules will successfully form azetidines in photocatalytic reactions, saving significant time and resources in the lab by avoiding trial-and-error experimentation. mit.edu This approach can be used to pre-screen potential synthetic routes to novel azetidine-oxane hybrids.

Q & A

Basic Research Question

- ¹H/¹³C NMR : The azetidine ring protons resonate at δ 3.5–4.5 ppm, while oxane protons appear as distinct multiplet signals (δ 1.5–3.5 ppm). The methoxy linker (CH₂O) shows coupling patterns confirming connectivity .

- IR spectroscopy : Stretching vibrations for C-O-C (1100–1250 cm⁻¹) and N-H (if present, ~3300 cm⁻¹) verify functional groups .

- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of oxane moiety) .

What strategies are employed to optimize regioselectivity and stereochemistry in the synthesis of this compound derivatives?

Advanced Research Question

- Protecting groups : Use of Boc or Fmoc on the azetidine nitrogen prevents unwanted side reactions during substitution .

- Chiral catalysts : Asymmetric hydrogenation or enzymatic resolution ensures enantiopure products .

- Computational modeling : DFT calculations predict transition states to guide regioselective functionalization .

How does the oxan-2-ylmethoxy substituent influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

Advanced Research Question

- Lipophilicity : The oxane ring increases logP, enhancing membrane permeability but reducing aqueous solubility. This can be counterbalanced by introducing polar groups (e.g., -OH) .

- Metabolic stability : Fluorination of the oxane ring (e.g., 2-fluorooxane) reduces CYP450-mediated oxidation, as seen in related fluorinated azetidines .

How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives with electron-donating or withdrawing substituents?

Advanced Research Question

Contradictions often arise from electronic effects. For example:

- Electron-donating groups (e.g., -OMe) : In cyclization reactions, 4-methoxy substituents may hinder reactivity due to steric/electronic mismatches, whereas 3-methoxy derivatives proceed efficiently .

- Mitigation : Adjust reaction conditions (e.g., higher temperatures for sluggish substrates) or use directing groups to steer reactivity .

What experimental designs are recommended for evaluating the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

Advanced Research Question

- Variable substituent libraries : Synthesize analogs with modifications to the oxane (e.g., ring size, substituents) and azetidine (e.g., N-alkylation) .

- Assay conditions : Use kinetic assays (e.g., IC₅₀ determinations) and X-ray crystallography to map binding interactions .

What role does computational modeling play in predicting the biological activity of this compound derivatives?

Advanced Research Question

- Docking studies : Predict binding modes to targets like kinases or GPCRs by simulating interactions between the oxane moiety and hydrophobic pockets .

- MD simulations : Assess conformational flexibility of the azetidine ring to optimize target engagement .

How can researchers analyze the electronic and steric effects of substituents on the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- Hammett plots : Correlate substituent σ values with reaction rates to quantify electronic effects .

- Steric maps : Use A-values or molecular volume calculations to predict steric hindrance at reaction sites .

What comparative analyses are critical for assessing the biological activity of this compound against other azetidine derivatives?

Advanced Research Question

| Derivative | Key Feature | Biological Activity | Reference |

|---|---|---|---|

| 3-(4-Methoxyphenoxy)azetidine | Phenoxy substituent | Moderate anticancer activity (IC₅₀ = 8 µM) | |

| 3-(Thienyl)azetidine | Heteroaromatic substituent | Antimicrobial (MIC = 0.6 µg/mL) | |

| Target compound | Oxane-based ether linker | Enhanced metabolic stability |

What methodologies are used to investigate the mechanism of enzyme inhibition by this compound derivatives?

Advanced Research Question

- Enzyme kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Isothermal titration calorimetry (ITC) : Measure binding affinity and thermodynamic parameters .

- Mutagenesis studies : Identify critical residues in the enzyme’s active site interacting with the oxane group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.